N-(1-benzylpiperidin-4-yl)-4-bromobenzamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the proteolytic processing of the amyloid precursor protein (APP) .
Mode of Action
This interaction may lead to changes in the proteolytic processing of APP .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptides . These peptides are implicated in the pathogenesis of Alzheimer’s disease.
Result of Action
Given its target, it may influence the production of beta-amyloid peptides . Changes in the levels of these peptides could potentially affect the progression of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-bromobenzamide typically involves the reaction of 1-benzylpiperidin-4-amine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form N-oxide derivatives or reduction to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-(1-benzylpiperidin-4-yl)-4-azidobenzamide or N-(1-benzylpiperidin-4-yl)-4-thiolbenzamide.
Oxidation and Reduction: Products include this compound N-oxide or N-(1-benzylpiperidin-4-yl)-4-bromobenzylamine.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is investigated for its potential as a ligand in receptor binding studies, particularly in the context of neuropharmacology.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in the pharmaceutical industry.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)acetohydrazide: This compound shares the benzylpiperidine core but has an acetohydrazide group instead of a bromobenzamide group.
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide: Similar structure with a fluorine atom replacing the bromine atom on the benzamide ring.
Uniqueness
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s pharmacokinetic properties. This uniqueness makes it a valuable compound for developing new pharmacological agents with specific receptor interactions .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVCIQOCEIGHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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